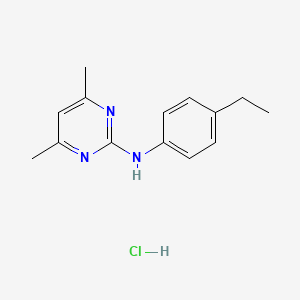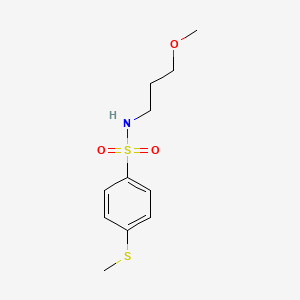
7-(diethylamino)-2-oxo-N-(4-propoxyphenyl)-2H-chromene-3-carboxamide
Vue d'ensemble
Description
7-(diethylamino)-2-oxo-N-(4-propoxyphenyl)-2H-chromene-3-carboxamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is a potent and widely used research tool in the field of pharmacology.
Mécanisme D'action
7-(diethylamino)-2-oxo-N-(4-propoxyphenyl)-2H-chromene-3-carboxamide acts as a competitive antagonist of the adenosine A1 receptor. It binds to the receptor and prevents the binding of adenosine, which is a natural ligand for the receptor. This results in a decrease in the activity of the receptor and its downstream signaling pathways.
Biochemical and Physiological Effects:
7-(diethylamino)-2-oxo-N-(4-propoxyphenyl)-2H-chromene-3-carboxamide has been shown to have a number of biochemical and physiological effects. It has been found to reduce heart rate and blood pressure in animal models, indicating its potential use in the treatment of cardiovascular diseases. 7-(diethylamino)-2-oxo-N-(4-propoxyphenyl)-2H-chromene-3-carboxamide has also been shown to have anti-inflammatory effects, which may have implications for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 7-(diethylamino)-2-oxo-N-(4-propoxyphenyl)-2H-chromene-3-carboxamide in lab experiments is its high selectivity for the adenosine A1 receptor. This allows researchers to specifically target this receptor and investigate its function. However, one limitation of using 7-(diethylamino)-2-oxo-N-(4-propoxyphenyl)-2H-chromene-3-carboxamide is its relatively low potency compared to other adenosine receptor antagonists.
Orientations Futures
There are several future directions for research involving 7-(diethylamino)-2-oxo-N-(4-propoxyphenyl)-2H-chromene-3-carboxamide. One area of interest is the role of adenosine receptors in the regulation of sleep. 7-(diethylamino)-2-oxo-N-(4-propoxyphenyl)-2H-chromene-3-carboxamide has been shown to block the sleep-promoting effects of adenosine, suggesting that adenosine A1 receptors may play a role in regulating sleep-wake cycles. Another area of interest is the potential use of 7-(diethylamino)-2-oxo-N-(4-propoxyphenyl)-2H-chromene-3-carboxamide in the treatment of inflammatory diseases. Further research is needed to determine the efficacy of 7-(diethylamino)-2-oxo-N-(4-propoxyphenyl)-2H-chromene-3-carboxamide in these applications.
Applications De Recherche Scientifique
7-(diethylamino)-2-oxo-N-(4-propoxyphenyl)-2H-chromene-3-carboxamide is used extensively in scientific research to study the adenosine A1 receptor. It has been used to investigate the role of adenosine receptors in cardiovascular function, as well as in the central nervous system. 7-(diethylamino)-2-oxo-N-(4-propoxyphenyl)-2H-chromene-3-carboxamide has also been used to study the effects of adenosine on the immune system and inflammation.
Propriétés
IUPAC Name |
7-(diethylamino)-2-oxo-N-(4-propoxyphenyl)chromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4/c1-4-13-28-19-11-8-17(9-12-19)24-22(26)20-14-16-7-10-18(25(5-2)6-3)15-21(16)29-23(20)27/h7-12,14-15H,4-6,13H2,1-3H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBDGQDBSPVONNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C(C=C3)N(CC)CC)OC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




acetate](/img/structure/B4172543.png)
![7-tert-butyl-3-(2-phenoxyethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4172552.png)

![1-(4-ethylphenyl)-2-(4-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4172561.png)
![2-({2-[(4-biphenylylmethyl)amino]ethyl}amino)ethanol dihydrochloride](/img/structure/B4172565.png)
![N'-[5-ethyl-5-methyl-4-oxo-3-(2-phenylethyl)-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl]-2-phenylacetohydrazide](/img/structure/B4172566.png)
![4-[allyl(methylsulfonyl)amino]-N-(3-fluorophenyl)benzamide](/img/structure/B4172580.png)
![N-{1-[1-(2-chloro-5-fluorobenzyl)-1,2,5,6-tetrahydropyridin-3-yl]propyl}-N-methylacetamide](/img/structure/B4172590.png)

![2-{[(4-methoxybenzyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4172598.png)
![2-{[4-(4-chlorophenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-1-phenylethanone](/img/structure/B4172603.png)
![7-(2-fluorobenzyl)-8-[(3-hydroxy-1-methylpropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4172617.png)
![2-{[1-(3-acetylphenyl)-1H-tetrazol-5-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B4172619.png)